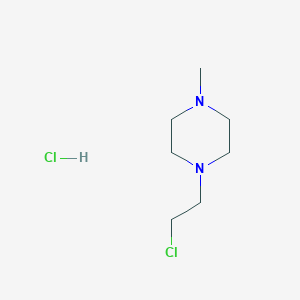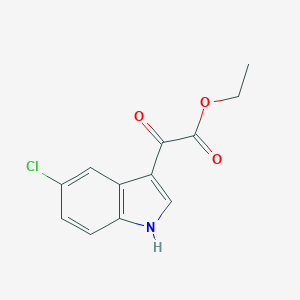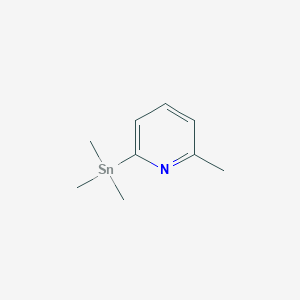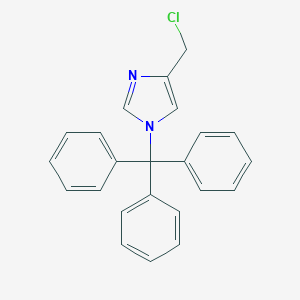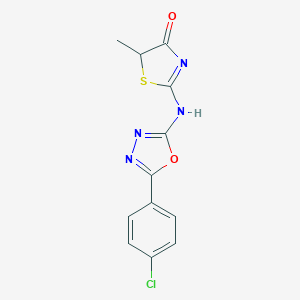
3,6-Dimethoxyphthalic anhydride
Vue d'ensemble
Description
3,6-Dimethoxyphthalic anhydride is an organic compound with the molecular formula C10H8O5. It is a derivative of phthalic anhydride, where two methoxy groups are substituted at the 3 and 6 positions of the aromatic ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethoxyphthalic anhydride can be synthesized through various methods. One common route involves the reaction of 2,3-dicyanohydroquinone with appropriate reagents to introduce the methoxy groups and form the anhydride structure . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxyphthalic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides.
Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid.
Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with azomethine ylides.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic acyl substitution reactions under mild conditions.
Water: Used in hydrolysis reactions, typically under acidic or basic conditions.
Azomethine Ylides: Used in cycloaddition reactions, often requiring specific solvents and temperatures.
Major Products
Esters and Amides: Formed from nucleophilic acyl substitution reactions.
Dicarboxylic Acids: Formed from hydrolysis reactions.
Spiro Compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
3,6-Dimethoxyphthalic anhydride is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxyphthalic anhydride primarily involves its reactivity as an anhydride. It acts as an electrophile in nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of esters, amides, or acids . The presence of methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Anhydride: The parent compound without methoxy substitutions.
3,6-Dimethylphthalic Anhydride: Similar structure with methyl groups instead of methoxy groups.
3,6-Difluorophthalic Anhydride: Contains fluorine substitutions instead of methoxy groups.
Uniqueness
3,6-Dimethoxyphthalic anhydride is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its non-methoxy counterparts. These substitutions can also influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry .
Propriétés
IUPAC Name |
4,7-dimethoxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-13-5-3-4-6(14-2)8-7(5)9(11)15-10(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJYRDODMNDLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372908 | |
| Record name | 3,6-Dimethoxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14597-12-7 | |
| Record name | 3,6-Dimethoxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dimethoxyphthalic anhydride in the synthesis of the antitumor compound?
A1: this compound serves as a crucial building block in the multi-step synthesis of the final tetrahydrobenz[a]anthraquinone derivative []. Specifically, it undergoes a Friedel-Crafts reaction with 6-methoxy-1,2,3,4-tetrahydronaphthalene. This reaction is a key step in constructing the core structure of the target molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

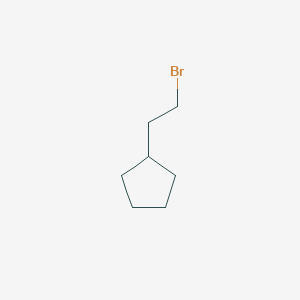
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
